molecular formula C22H31ClN2O2S B1681175 Alfentanil hydrochloride CAS No. 69049-06-5

Alfentanil hydrochloride

Cat. No. B1681175
CAS RN: 69049-06-5
M. Wt: 423 g/mol
InChI Key: WZGGBYJHSKVKGO-UHFFFAOYSA-N
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Description

Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic drug, used for anesthesia in surgery . It is an analogue of fentanyl with around one-fourth to one-tenth the potency, one-third the duration of action, and an onset of action four times faster than that of fentanyl .


Synthesis Analysis

The alternate and optimized syntheses of the parent opioid fentanyl and its analogs, including Alfentanil, have been described . The routes presented exhibit high-yielding transformations leading to these powerful analgesics after optimization studies were carried out for each synthetic step .


Molecular Structure Analysis

Alfentanil is a member of the class of piperidines that is piperidine having a 2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl group at the 1-position as well as N-phenylpropanamido- and methoxymethyl groups at the 4-position . The configurational and conformational structure of alfentanil hydrochloride was studied by nuclear magnetic resonance and theoretical calculations .


Chemical Reactions Analysis

Alfentanil hydrochloride was found to be unstable under acid, alkaline, and oxidative stress conditions, while relatively stable under dry photolytic and thermal stress conditions . It was most susceptible for degradation at the N-phenylpropanamide and piperidine sites .


Physical And Chemical Properties Analysis

Alfentanil is a synthetic opioid analgesic with a molecular formula of C21H32N6O3 . The molecular weight is 416.5 g/mol .

Scientific Research Applications

Intracranial Pressure and Hemodynamic Effects

Alfentanil hydrochloride has been studied for its effects on intracranial pressure (ICP) and mean arterial pressure (MAP) in patients undergoing craniotomy. The research found no significant increase in ICP, with both alfentanil and remifentanil associated with a dose-dependent decrease in MAP, suggesting their suitability in maintaining cerebral perfusion pressure during surgery (Warner et al., 1996).

Epileptiform Activity in Patients with Partial Epilepsy

A retrospective study investigated the effects of alfentanil hydrochloride on electrocorticography (ECoG) in patients with intractable nonlesional partial epilepsy. The administration of alfentanil was associated with a significant increase in mesial temporal lobe mean spike frequency, highlighting a potential for inducing epileptiform activity in susceptible individuals (Cascino et al., 1993).

Anesthesia for Surgical Procedures

Alfentanil hydrochloride's properties, such as its rapid onset and short duration of action, make it suitable for anesthesia in short surgical procedures. Studies have compared alfentanil with fentanyl, showing that alfentanil provides early peak analgesic effect and faster recovery of consciousness. High doses used for anesthesia induction can lead to chest-wall rigidity and a high incidence of nausea and vomiting, suggesting its effectiveness when administered via infusion rather than bolus (Ge & Goldberg, 1987).

Pharmacokinetics and Metabolism

Research on alfentanil's pharmacokinetics and metabolism in humans indicates that the majority of administered radioactivity is excreted in the urine, with the main metabolic pathway being N-dealkylation at the piperidine nitrogen. This study provides valuable insight into the drug's metabolic pathways and potential interactions with other pharmaceuticals (Meuldermans et al., 1988).

Placental Transfer and Uptake

The direct placental transfer and uptake of alfentanil during in vitro perfusion have been examined, with findings indicating rapid transfer across the placenta and high bioavailability following intranasal administration. This research contributes to understanding the implications of alfentanil use during labor analgesia and cesarean sections (Zakowski et al., 1994).

Safety And Hazards

Alfentanil hydrochloride is a DEA Schedule II controlled substance, indicating it has a high potential for abuse which may lead to severe psychological or physical dependence . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Fentanyl-related compounds and derivatives, including Alfentanil, have been mainstays for the treatment of severe to moderate pain for many years . The research can aid in detecting counterfeit alfentanil, illegal alfentanil, and related analogs. In addition, it provides a means for monitoring wastewater to identify potential drug diversion and ensures quality control in the manufacturing and storage of alfentanil hydrochloride .

properties

IUPAC Name

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQORHZJDCHLLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048927
Record name Alfentanil hydrochloride
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Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alfentanil hydrochloride

CAS RN

69049-06-5
Record name Alfentanil hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Alfentanil hydrochloride [USAN]
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Record name Alfentanil hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride
Source European Chemicals Agency (ECHA)
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Record name ALFENTANIL HYDROCHLORIDE ANHYDROUS
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Synthesis routes and methods

Procedure details

Propionyl chloride (1.3 equivalents) was added to a 0.4M methylene chloride solution of 6 in a glass stoppered RB flask at RT. A mild exotherm developed and analysis by LC at the end of 40 minutes showed 90% sufentanil 7 with about 7% starting material 6. About 8% by weight of triethylamine was then added and stirred for another 40 minutes at RT. LC showed 95% product with no trace of starting material 6. The mixture was then quenched with an excess of dilute ammonium hydroxide and the lower methylene chloride layer was separated, washed with water and dried. Evaporation of methylene chloride gave a yellow powder which by LC amounted to 95% sufentanil 7. This was converted to HCl salt by dissolving in ether (250 ml) and stirring with 4N HCl [100 ml]. The precipitated HCl salt was filtered off, washed with ether and air-dried. Recrystallization from water (6 ml for every gm of Sufentanil.HCl) gave sufentanil HCl (19.6 g) as white paste with LC purity of 99.50%. The isolated yield of the pure HCl salt was 85%. H1NMR (CDCl3): δ7.25-6.85 (m,8H), 4.05 (s,2H), 3.35 (s,3H), 3.14-1.56 (m,14H), 0.95 (t,3H).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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